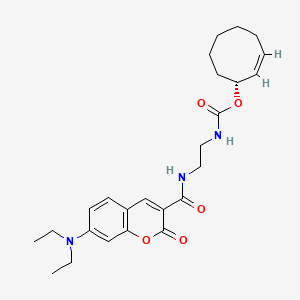
Coumarin-C2-TCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin-C2-TCO is a dye derivative of Coumarin. It is known for its ability to undergo an inverse electron demand Diels-Alder reaction with molecules containing Tetrazine groups through its TCO moiety . This property makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-C2-TCO typically involves the derivatization of Coumarin. One common method includes the reaction of Coumarin with a TCO (trans-cyclooctene) group under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin-C2-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with Tetrazine-bearing molecules . This reaction is highly specific and efficient, making it useful for various applications.
Common Reagents and Conditions
The iEDDA reaction typically requires the presence of Tetrazine groups on the reacting molecule. The reaction conditions may include solvents such as dimethyl sulfoxide (DMSO) and temperatures that facilitate the reaction without degrading the reactants .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and Tetrazine-bearing molecules is a stable adduct that can be used for further applications in research and industry .
Applications De Recherche Scientifique
Coumarin-C2-TCO has a wide range of applications in scientific research:
Fluorescent Labeling: It is used as a fluorescent dye for labeling biomolecules, enabling the visualization of biological processes
Metal Ion Detection: This compound can be used to detect metal ions in various samples due to its fluorescent properties.
Microenvironment Polarity Detection: It helps in detecting changes in the polarity of microenvironments, which is useful in studying cellular processes.
pH Detection: The compound is also used in pH detection, providing insights into the acidity or basicity of different environments.
Mécanisme D'action
The mechanism of action of Coumarin-C2-TCO involves its ability to undergo the iEDDA reaction with Tetrazine-bearing molecules. This reaction forms a stable adduct that can be used for various applications. The molecular targets and pathways involved include the specific binding of the TCO group to the Tetrazine group, leading to the formation of the adduct .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound of Coumarin-C2-TCO, used widely as a fluorescent dye
Coumarin-6: Another derivative of Coumarin, used for similar applications but with different properties.
Coumarin-343: Known for its use in fluorescence microscopy and other imaging techniques.
Uniqueness of this compound
This compound is unique due to its ability to undergo the iEDDA reaction with high specificity and efficiency. This property makes it particularly valuable for applications that require precise labeling and detection .
Propriétés
Formule moléculaire |
C25H33N3O5 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[(1R,2Z)-cyclooct-2-en-1-yl] N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C25H33N3O5/c1-3-28(4-2)19-13-12-18-16-21(24(30)33-22(18)17-19)23(29)26-14-15-27-25(31)32-20-10-8-6-5-7-9-11-20/h8,10,12-13,16-17,20H,3-7,9,11,14-15H2,1-2H3,(H,26,29)(H,27,31)/b10-8-/t20-/m0/s1 |
Clé InChI |
YQVTWWPIEQAMRN-WSCHBXBGSA-N |
SMILES isomérique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)O[C@@H]/3CCCCC/C=C3 |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OC3CCCCCC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
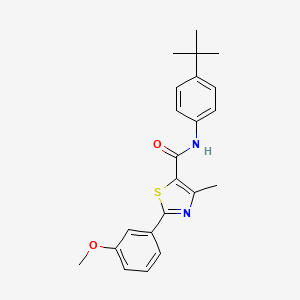

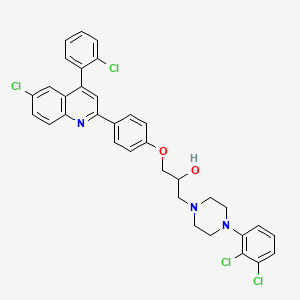

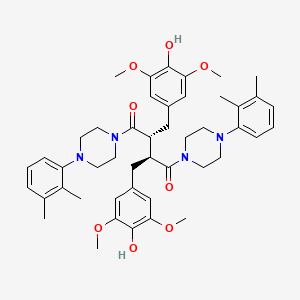
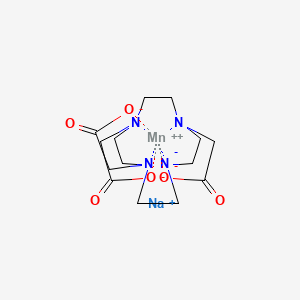
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)

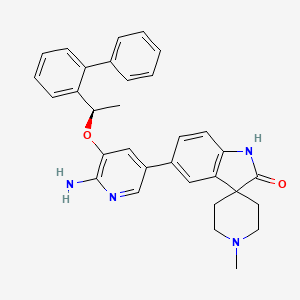
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)

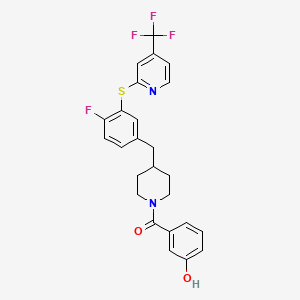
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
